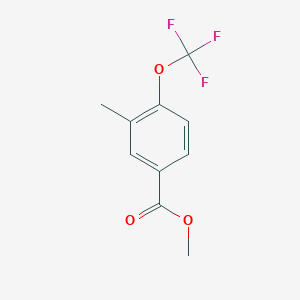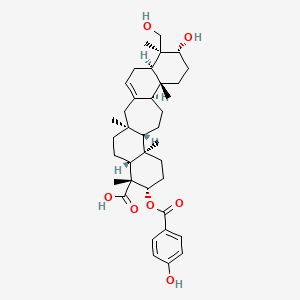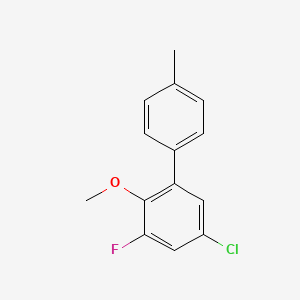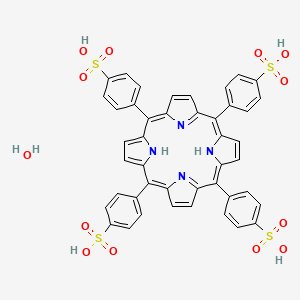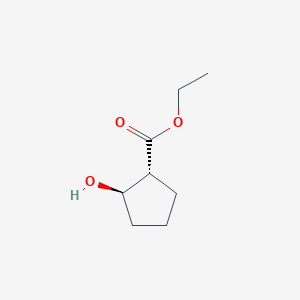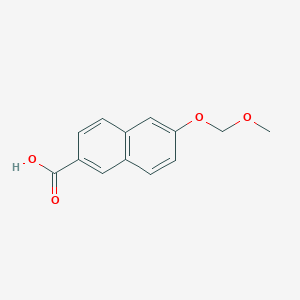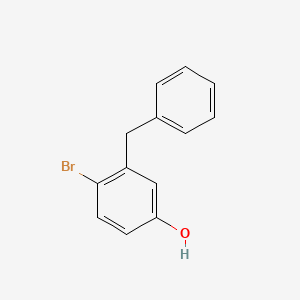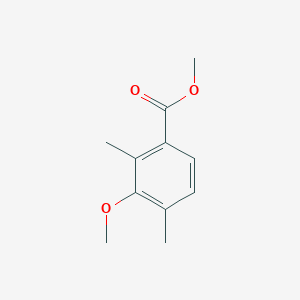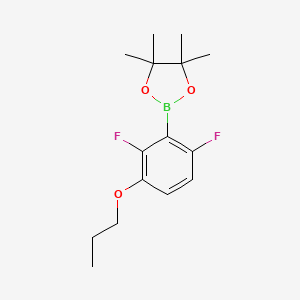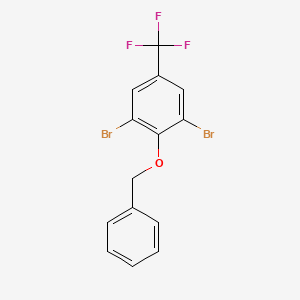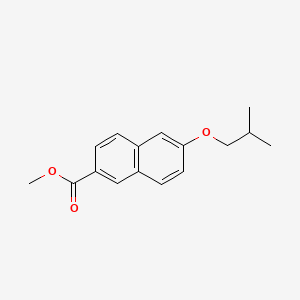
Methyl 6-isobutoxy-2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-isobutoxy-2-naphthoate is an organic compound with the molecular formula C₁₆H₂₀O₃ It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methyl ester group and an isobutoxy substituent on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 6-isobutoxy-2-naphthoate can be synthesized through a multi-step organic synthesis process. One common method involves the esterification of 6-hydroxy-2-naphthoic acid with isobutanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-isobutoxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 6-isobutoxy-2-naphthoic acid.
Reduction: Formation of 6-isobutoxy-2-naphthol.
Substitution: Formation of various substituted naphthalene derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
Methyl 6-isobutoxy-2-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 6-isobutoxy-2-naphthoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-methoxy-2-naphthoate: Similar structure but with a methoxy group instead of an isobutoxy group.
Methyl 6-ethoxy-2-naphthoate: Similar structure but with an ethoxy group instead of an isobutoxy group.
Methyl 6-propoxy-2-naphthoate: Similar structure but with a propoxy group instead of an isobutoxy group.
Uniqueness
Methyl 6-isobutoxy-2-naphthoate is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and physical properties. This uniqueness can make it more suitable for specific applications compared to its analogs .
Propriétés
Formule moléculaire |
C16H18O3 |
|---|---|
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
methyl 6-(2-methylpropoxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C16H18O3/c1-11(2)10-19-15-7-6-12-8-14(16(17)18-3)5-4-13(12)9-15/h4-9,11H,10H2,1-3H3 |
Clé InChI |
MIGFVQCWUJIYBR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-2'-(1-Piperidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14025055.png)
![di(methyl-d3)-[2-(methylamino)ethyl]amine HCl](/img/structure/B14025056.png)
